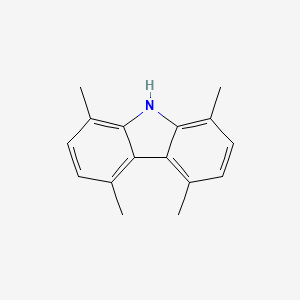

1,4,5,8-Tetramethyl-9H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4,5,8-tetramethyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-9-5-7-11(3)15-13(9)14-10(2)6-8-12(4)16(14)17-15/h5-8,17H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGDSGWFUREMHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=C(C=CC(=C3NC2=C(C=C1)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302821 | |

| Record name | 1,4,5,8-Tetramethyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20355-42-4 | |

| Record name | 1,4,5,8-Tetramethyl-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20355-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,5,8-Tetramethyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,4,5,8 Tetramethyl 9h Carbazole and Its Substituted Analogues

Direct Synthesis Strategies for 1,4,5,8-Tetramethyl-9H-Carbazole

The direct construction of the this compound framework can be efficiently achieved through classical condensation reactions, which remain a preferred method for specific substitution patterns.

Condensation Reactions Involving Dimethyl-Indole and Hexane-2,5-Dione

A highly effective and well-established method for synthesizing this compound involves the condensation of an appropriately substituted indole (B1671886) with a 1,4-dicarbonyl compound. thieme-connect.de Specifically, the reaction between 4,7-dimethyl-1H-indole and hexane-2,5-dione provides a direct route to the target molecule. thieme-connect.de This method is particularly favored for producing 1,4-dimethyl-9H-carbazoles and their derivatives. thieme-connect.de In a typical procedure, equimolar amounts of 4,7-dimethyl-1H-indole and hexane-2,5-dione are heated under reflux in ethanol. thieme-connect.de The reaction's success hinges on the presence of an acid catalyst to facilitate the cyclization and subsequent aromatization. thieme-connect.de This specific synthesis has been reported to achieve a high yield of 82%. thieme-connect.de

| Reactant A | Reactant B | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 4,7-Dimethyl-1H-indole | Hexane-2,5-dione | p-TsOH | Ethanol | Reflux, 3 hours | This compound | 82% | thieme-connect.de |

Acid-Catalyzed Reaction Systems

The condensation reaction described above is fundamentally an acid-catalyzed process. thieme-connect.de The catalyst, commonly p-Toluenesulfonic acid (TsOH), plays a crucial role in protonating the dione's carbonyl groups, activating them for nucleophilic attack by the electron-rich indole ring. thieme-connect.de The reaction proceeds through a sequence involving initial condensation, cyclization, and dehydration to form the aromatic carbazole (B46965) ring system. thieme-connect.de This acid-catalyzed approach is most effective for indoles that are "electron-rich," such as those bearing methyl or methoxy (B1213986) substituents, which enhance the nucleophilicity of the indole and promote the cyclization step. thieme-connect.de The versatility of this method allows for the introduction of various substituents onto the carbazole nucleus by choosing appropriately substituted indoles and 1,4-diketones. thieme-connect.de

General Carbazole Synthesis Principles Applicable to Methylated Derivatives

Beyond direct condensation, several modern catalytic methodologies have been developed for the synthesis of the carbazole skeleton. These principles are broadly applicable and can be adapted for the synthesis of methylated derivatives.

Palladium-Catalyzed Intramolecular Cyclization of Diphenylamines

Palladium catalysis offers a powerful strategy for constructing carbazoles through the intramolecular cyclization of diphenylamine (B1679370) precursors. A notable method involves the selective intramolecular functionalization of an arene C-H bond and the subsequent formation of a C-N bond. nih.gov This approach allows for the controlled assembly of unsymmetrical carbazoles by carefully designing the biaryl amide substrate. nih.gov The reaction typically employs a palladium catalyst, such as Palladium(II) acetate, often in the presence of a co-oxidant like copper(II) acetate. nih.gov More recent advancements have focused on developing Pd(II)-catalyzed intramolecular oxidative C-H amination reactions that proceed under mild conditions, utilizing unique oxidants like strained cyclic diacyl peroxides to control the reactivity and selectivity of high-valent palladium intermediates. rsc.org These methods are compatible with a variety of functional groups, enabling their application in the late-stage synthesis of complex carbazole alkaloids. rsc.org

| Catalyst System | Substrate Type | Key Transformation | Significance |

| Pd(OAc)₂ / Co-oxidant | Biaryl amides | Intramolecular C-H functionalization and C-N bond formation | Controlled synthesis of unsymmetrical carbazoles. nih.gov |

| Pd(II) / Cyclic Diacyl Peroxides | N-substituted diphenylamines | Intramolecular oxidative C-H amination via a Pd(II)/Pd(IV) cycle | Mild, additive-free conditions with broad functional group tolerance. rsc.org |

Transition Metal-Catalyzed Cyclization Reactions (e.g., Gold, Platinum, Palladium)

The synthesis of carbazoles has been significantly advanced by the use of various transition metals that catalyze powerful cyclization cascades.

Palladium: As discussed, palladium-catalyzed reactions are central to modern carbazole synthesis, including domino processes and the cyclization of substrates like biarylamides. nih.govtu-dresden.de The Wacker-type cyclization, an oxidative amination of olefins, has also been applied to carbazole synthesis. nih.gov

Gold: Gold catalysts, particularly Au(I) complexes, have emerged as remarkably effective for synthesizing substituted carbazoles under mild conditions. chemistryviews.org One prominent strategy involves the gold-catalyzed cyclization of 1-(indol-2-yl)-2,3-allenols, which proceeds through a gold-carbene intermediate and a selective 1,2-alkyl or aryl shift. chemistryviews.org This Au(I)-catalyzed method is noted for its high selectivity and broad scope compared to older platinum-catalyzed systems. chemistryviews.org Other gold-catalyzed reactions include the tricyclization of N-propargylanilines bearing conjugated diynes, which offers 100% atom economy in forming fused carbazoles. acs.org Tandem gold-copper catalysis has also been employed to form highly substituted carbazoles from diazo anilinoalkynes. nih.gov

Platinum: Platinum catalysts, such as PtCl₂, have also been used for the cyclization of allenol precursors to form carbazoles. chemistryviews.org While effective, newer gold-catalyzed systems are often considered a significant advancement in terms of reaction scope and selectivity. chemistryviews.org

Allene-Based Methodologies for Carbazole Skeleton Formation

Allene-based synthesis represents a recurring and highly promising modern approach to the carbazole skeleton. csic.esbohrium.com This strategy leverages the unique reactivity of allenes, typically in transition metal-catalyzed reactions. The cyclization of indole-tethered allenes provides a straightforward and efficient pathway to the carbazole core under mild conditions and in short reaction sequences. csic.esbohrium.com For example, the Au(I)-catalyzed cyclization of 1-(indol-2-yl)-2,3-allenols is a key example of this methodology. chemistryviews.org The reaction is hypothesized to proceed via a metal carbene intermediate, with computational studies suggesting that in-situ formed water can act as a co-catalyst, lowering the activation energy. chemistryviews.org This approach is not only efficient but also allows for the synthesis of a variety of substituted carbazoles. chemistryviews.org

Metal-Free Synthetic Approaches

In recent years, the development of transition-metal-free synthetic routes to carbazoles has gained significant traction, driven by the need to eliminate metal contamination in final products, particularly for applications in organic electronics and pharmaceuticals. kyoto-u.ac.jp Several innovative metal-free strategies have emerged.

One notable approach involves the photostimulated SRN1 reactions of 2'-halo[1,1'-biphenyl]-2-amines. acs.orgacs.orgnih.gov This method facilitates an intramolecular C-N bond formation under mild, "transition-metal-free" conditions, yielding substituted 9H-carbazoles in low to excellent yields (up to 96%). acs.orgnih.gov The reaction is initiated by light and proceeds via a radical-nucleophilic substitution mechanism. acs.org

Another effective metal-free method is the "aromatic metamorphosis" of dibenzothiophene (B1670422) dioxides. kyoto-u.ac.jp In this one-pot reaction, dibenzothiophene dioxides undergo sequential intermolecular and intramolecular nucleophilic aromatic substitution (SNAr) with anilines, facilitated by a strong base like potassium bis(trimethylsilyl)amide (KHMDS), to produce a wide array of carbazoles. kyoto-u.ac.jp This strategy is particularly valuable as it avoids the use of heavy metals. kyoto-u.ac.jp

Furthermore, the ladderization of fluorinated oligophenylenes presents a facile route to N-arylated carbazoles. rsc.orgnih.gov This reaction involves two consecutive nucleophilic substitutions initiated by an electronic transfer from dimsyl anions, allowing for the efficient and selective formation of multiple C-N bonds. rsc.orgnih.gov

Other metal-free approaches include:

The reaction of arynes with nitrosoarenes, although this method can be limited by moderate yields and lack of regioselectivity. kyoto-u.ac.jp

Intramolecular oxidative C-H amination of aminobiaryls using hypervalent iodine reagents. kyoto-u.ac.jp

Magnesium-mediated cyclization of 2-iodo-2'-triazenobiaryls. kyoto-u.ac.jp

These methodologies represent a significant advancement in the clean and efficient synthesis of carbazoles, avoiding the potential drawbacks associated with residual transition metals.

Synthesis via Biphenyl (B1667301) Intermediates (e.g., Suzuki-Miyaura Coupling)

The synthesis of carbazoles frequently proceeds through the formation of a biphenyl intermediate, followed by a cyclization step to form the carbazole ring system. researchgate.net The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing the initial C-C bond to form the biphenyl scaffold. libretexts.orgresearchgate.net

This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org The general catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org For instance, the reaction between an arylboronic acid and a haloarene in the presence of a palladium catalyst and a base leads to the formation of a biaryl compound. libretexts.org

A variety of palladium catalysts, often with bulky and electron-rich phosphine (B1218219) ligands, have been developed to enhance the efficiency and scope of the Suzuki-Miyaura coupling. libretexts.org The reaction is valued for its high functional group tolerance. nih.gov

Once the substituted biphenyl intermediate is synthesized, cyclization to the carbazole can be achieved through various methods. One such method is the double N-arylation of primary amines with 2,2'-biphenylylene ditriflates, catalyzed by palladium complexes. nih.gov This approach allows for the synthesis of multisubstituted carbazoles from appropriately substituted biphenyl precursors. nih.gov

The synthesis of 2'-halo[1,1'-biphenyl]-2-amines, which are precursors for photostimulated carbazole synthesis, can also be achieved via the Suzuki-Miyaura reaction. acs.orgnih.gov This highlights the versatility of this cross-coupling reaction in multi-step synthetic sequences leading to carbazoles.

Strategic Derivatization through Functional Group Introduction

The functionalization of the this compound core is crucial for tailoring its properties for specific applications. Various strategies have been developed to introduce functional groups at different positions of the carbazole ring system.

Halogenation for Subsequent Cross-Coupling Precursors

Halogenation of the carbazole ring is a key step for introducing functionalities via subsequent cross-coupling reactions. Bromination and iodination are common halogenation methods employed.

Bromination: The π-rich nature of the carbazole ring makes it susceptible to electrophilic substitution reactions like bromination. electronicsandbooks.com Mild and selective bromination of activated aromatic compounds can be achieved using ammonium (B1175870) bromide as the bromine source and Oxone® as the oxidant in solvents like methanol (B129727) or water. organic-chemistry.org This method avoids the use of hazardous molecular bromine and expensive catalysts. organic-chemistry.org Another approach utilizes N-bromosuccinimide (NBS) under UV irradiation for the regioselective bromination of aromatic compounds at ambient temperature. researchgate.net For fused azine N-oxides, a mild method for regioselective C2-bromination uses tosic anhydride (B1165640) as an activator and tetra-n-butylammonium bromide as the bromide source. nih.gov

Iodination: Iodinated carbazoles are also valuable precursors for cross-coupling reactions. For example, the synthesis of (E)-9-(2-iodovinyl)-9H-carbazole has been reported, which serves as a building block in palladium-catalyzed Sonogashira and Suzuki-Miyaura coupling reactions. nih.gov

The introduction of halogens at specific positions on the tetramethyl-9H-carbazole scaffold allows for the subsequent formation of C-C, C-N, and C-O bonds through various palladium-catalyzed cross-coupling reactions, providing access to a wide range of complex derivatives.

Boronylation for Boronic Ester Derivatives (e.g., 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane)

The introduction of a boronic ester group, such as the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) (Bpin) group, onto the carbazole framework is a highly valuable transformation. These borylated derivatives are key intermediates for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. illinois.edudumelelab.com

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of aromatic and heterocyclic compounds. illinois.edunih.gov This method allows for the conversion of C-H bonds into C-B bonds with high efficiency and selectivity. illinois.edu The use of specific ligands can direct the borylation to particular positions on the aromatic ring. illinois.edu For instance, silyl (B83357) directing groups can facilitate ortho-borylation. illinois.edu

The reaction typically employs an iridium catalyst, such as [Ir(cod)OMe]2, and a borylating agent like bis(pinacolato)diboron (B136004) (B2pin2) or pinacolborane (HBpin). acs.org The mechanism is proposed to involve an Ir(III)-Ir(V) catalytic cycle. illinois.edu

The borylation of N-containing heterocycles like carbazole has been successfully demonstrated. nih.gov For example, iridium-catalyzed, silyl-directed C-H borylation of carbazole can occur, providing access to borylated carbazole derivatives that can be further functionalized. nih.gov These boronic ester derivatives of this compound are versatile building blocks for the synthesis of more complex molecular architectures. nih.gov

N-Substitution Strategies (e.g., Alkylation, Arylation, Acylation)

Modification at the 9-position (the nitrogen atom) of the carbazole ring is a common strategy to alter the molecule's properties. This can be achieved through N-alkylation, N-arylation, or N-acylation reactions.

N-Alkylation: The N-alkylation of carbazoles can be carried out using various methods. A classic approach involves the reaction of the carbazole with an alkyl halide in the presence of a base. researchgate.net Microwave-assisted N-alkylation of carbazoles with alkyl halides adsorbed on potassium carbonate offers a fast and efficient solvent-free method. researchgate.net The Mitsunobu reaction, using an alcohol in the presence of a phosphine and an azodicarboxylate, provides another route for N-alkylation. researchgate.netbeilstein-journals.org The choice of base and solvent can influence the regioselectivity of alkylation in related heterocyclic systems. beilstein-journals.org

N-Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig and Ullmann-type aminations are efficient methods for N-arylation, typically employing palladium or copper catalysts. rsc.org However, transition-metal-free methods for N-arylation are also being developed to avoid metal contamination. rsc.orgnih.gov

N-Acylation: N-acylation involves the introduction of an acyl group onto the carbazole nitrogen. This can be achieved by reacting the carbazole with an acyl chloride or anhydride. In some cases, regioselective N-acylation can be achieved, which can then be used to direct further substitutions or be removed to yield the N-H carbazole. beilstein-journals.org

These N-substitution strategies provide a powerful means to modulate the electronic and steric properties of the this compound core, influencing its performance in various applications.

Electrophilic Aromatic Substitution on Methylated Carbazole Rings

The electron-rich nature of the carbazole ring system makes it susceptible to electrophilic aromatic substitution reactions. electronicsandbooks.com The methyl groups on the this compound ring are electron-donating, further activating the aromatic system towards electrophilic attack. However, the positions of substitution will be directed by the existing substituents.

A common example of electrophilic aromatic substitution is the Friedel-Crafts acylation. The direct Friedel-Crafts acylation of 3,6-di-tert-butyl-9H-carbazole has been shown to produce 1,8-diacyl derivatives, which are important precursors for pincer-type ligands. researchgate.net The steric bulk of the acylating agent can significantly influence the yield of the diacylation product. researchgate.net Boron trichloride (B1173362) has been used to mediate Friedel-Crafts acylation of carbazole, directing the substitution to the 1-position. mdpi.com

Other electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can also be performed on the carbazole ring, although the regioselectivity will be influenced by the directing effects of the methyl groups and the N-H or N-substituent. The π-rich nature of the carbazole heterocycle contributes to its high reactivity in these transformations. electronicsandbooks.com

Synthesis of Multifunctionalized Carbazole Building Blocks

The construction of multifunctionalized carbazole building blocks, which are crucial for the development of advanced materials and pharmaceuticals, has been a significant focus of synthetic organic chemistry. These methodologies aim to introduce a variety of functional groups onto the carbazole core with high efficiency and regioselectivity. While direct functionalization of the specific this compound is not extensively documented, a plethora of advanced synthetic strategies have been developed for creating a diverse range of substituted carbazole analogues. These methods provide a powerful toolkit for accessing complex carbazole structures that can be considered substituted derivatives of the parent carbazole scaffold.

Recent advancements in this field have been driven by the application of transition-metal catalysis, particularly methods involving C-H activation, as well as innovative annulation and cycloaddition reactions. These strategies offer milder reaction conditions, greater functional group tolerance, and improved yields compared to classical methods.

A prominent approach involves the direct functionalization of the carbazole core through transition metal-catalyzed C-H activation. chim.it This strategy allows for the introduction of alkyl, aryl, and other functional groups at specific positions of the carbazole ring system. chim.it For instance, palladium-catalyzed intramolecular C-H activation of N-aryl-2-iodoanilines is a powerful method for constructing the carbazole nucleus. rsc.org This process typically involves an initial Chan-Lam coupling to form the N-aryl bond, followed by the palladium-catalyzed cyclization. rsc.org

Furthermore, the development of fused polycyclic carbazole derivatives, such as azaindolo[3,2,1-jk]carbazoles and thienopyrrolocarbazoles, showcases the sophistication of modern synthetic methods. nih.govnih.gov The synthesis of these complex structures often relies on a key ring-closing C-H activation step. nih.govnih.gov For example, the preparation of azaindolo[3,2,1-jk]carbazoles has been achieved through the palladium-catalyzed intramolecular C-H activation of bromo-substituted N-phenylcarbazoles. researchgate.netsemanticscholar.org This methodology allows for the creation of novel nitrogen-containing polycyclic aromatic compounds with tunable electronic properties. nih.govsemanticscholar.org

Annulation reactions represent another versatile strategy for assembling functionalized carbazoles. Lewis acid-mediated cascade annulations of indole derivatives with various partners, such as bromomethylindoles or propargylic alcohols, have been shown to produce highly substituted carbazole scaffolds in a single pot. rsc.org Gold-catalyzed double benzannulation reactions have also been employed for the regioselective synthesis of functionalized carbazoles from readily available starting materials. rsc.orgrsc.org A notable example is the iodine-catalyzed [4+2] annulation of β-formyl ketones with indoles, which provides a mild and efficient route to diphenyl-substituted carbazoles. acs.org

Cycloaddition reactions also play a crucial role in the synthesis of carbazole derivatives. A sunlight-mediated [3+2] cycloaddition between azobenzenes and arynes offers a catalyst-free and environmentally friendly approach to the carbazole skeleton. rsc.orgresearchgate.net Additionally, phosphine-catalyzed enantioselective [4+2] annulation of allenoates with 3-nitroindoles has been developed to access chiral dihydrocarbazoles with high optical purity. nih.gov

The following tables summarize key findings from the literature on the synthesis of multifunctionalized carbazole building blocks, illustrating the diversity of substrates, catalysts, and reaction conditions employed.

Table 1: Synthesis of Azaindolo[3,2,1-jk]carbazoles via C-H Activation researchgate.netsemanticscholar.org

| Starting Material | Catalyst System | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| bromo-4PCz | (NHC)Pd(allyl)Cl (5 mol%) | K₂CO₃ | DMA | 130 | 4NICz | 96 |

| bromo-5PCz | (NHC)Pd(allyl)Cl (5 mol%) | K₂CO₃ | DMA | 130 | 5NICz | 85 |

| bromo-6PCz | (NHC)Pd(allyl)Cl (5 mol%) | K₂CO₃ | DMA | 130 | 6NICz | 80 |

| bromo-7PCz | (NHC)Pd(allyl)Cl (5 mol%) | K₂CO₃ | DMA | 130 | 7NICz | 92 |

Table 2: Synthesis of Thienopyrrolo[3,2,1-jk]carbazoles via C-H Activation nih.gov

| Starting Material | Catalyst System | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 2-(Carbazol-9-yl)-3-bromothiophene | (NHC)Pd(allyl)Cl (5 mol%) | K₂CO₃ | DMAc | 130 | Thieno[2′,3′:4,5]pyrrolo[3,2,1-jk]carbazole | 79 |

| 3-(Carbazol-9-yl)-4-bromothiophene | (NHC)Pd(allyl)Cl (5 mol%) | K₂CO₃ | DMAc | 130 | Thieno[3′,4′:4,5]pyrrolo[3,2,1-jk]carbazole | Not specified |

| 2-Bromo-3-(carbazol-9-yl)thiophene | (NHC)Pd(allyl)Cl (5 mol%) | K₂CO₃ | DMAc | 130 | Thieno[3′,2′:4,5]pyrrolo[3,2,1-jk]carbazole | 69 |

Table 3: Annulation and Cycloaddition Reactions for Carbazole Synthesis

| Reaction Type | Starting Materials | Catalyst/Reagent | Solvent | Conditions | Product Type | Reference |

| [4+2] Annulation | β-Formyl Ketones, Indoles | Iodine (catalytic) | Not specified | Mild | Diphenyl-substituted carbazoles | acs.org |

| Cascade Annulation | 2-Vinylbenzaldehydes, Indoles | Pd(OAc)₂, AgTFA | MeCN/AcOH | 60 °C | 6-(3-Indolyl)benzo[b]carbazoles | ecust.edu.cn |

| [3+2] Cycloaddition | Azobenzenes, Arynes | Sunlight | CH₃CN | Sunlight | Substituted carbazoles | rsc.orgresearchgate.net |

| Enantioselective [4+2] Annulation | Allenoates, 3-Nitroindoles | Chiral Phosphine | Not specified | Mild | Chiral dihydrocarbazoles | nih.gov |

| [3+3] Annulation | Donor-Acceptor Cyclopropanes, Indonyl Alcohols | Lewis Acid | Not specified | Not specified | Substituted carbazoles | acs.org |

These advanced synthetic methodologies provide robust and versatile platforms for the preparation of a wide array of multifunctionalized carbazole building blocks. The ability to tailor the electronic and steric properties of the carbazole core through precise functionalization is essential for the continued development of high-performance organic materials and novel therapeutic agents. The ongoing innovation in this field promises to deliver even more efficient and selective methods for the synthesis of complex carbazole-based architectures.

Theoretical and Computational Chemistry of 1,4,5,8 Tetramethyl 9h Carbazole

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the geometric arrangement of atoms and the distribution of electrons.

Density Functional Theory (DFT) and Ab Initio Methods for Ground State Geometries

To determine the most stable three-dimensional structure of 1,4,5,8-Tetramethyl-9H-carbazole, researchers would typically employ Density Functional Theory (DFT) or ab initio quantum mechanical methods.

Density Functional Theory (DFT): This is a widely used method that calculates the electronic structure of a molecule based on its electron density. A common approach involves selecting a functional, such as B3LYP, and a basis set, like 6-31G* or higher, to perform a geometry optimization. This calculation would yield the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. For carbazole (B46965) systems, DFT has proven to be a reliable method for predicting ground state geometries that are in good agreement with experimental data where available. researchgate.netnih.gov

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), calculate molecular properties from first principles without relying on experimental data. While often more computationally intensive than DFT, they can provide a high level of accuracy. A geometry optimization using these methods would similarly predict the stable structure of the molecule.

Without specific studies on this compound, no data table for its ground state geometry can be provided.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels and Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's electronic properties and reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions.

HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for estimating the chemical stability and the electronic excitation energy of a molecule. researchgate.net A smaller gap generally implies higher reactivity and suggests that the molecule will absorb light at longer wavelengths. For carbazole-based materials, the distribution of the HOMO and LUMO orbitals is often analyzed to understand charge transfer characteristics. researchgate.net

A data table of FMO energies and the energy gap for this compound cannot be generated due to the absence of published calculations.

Ionization Potentials (IP) and Electron Affinities (EA)

Ionization potential and electron affinity are fundamental properties that describe the energy required to remove an electron and the energy released when an electron is added, respectively.

Calculation Methods: These values can be estimated from the energies of the frontier orbitals based on Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO). More accurate predictions can be obtained by performing separate total energy calculations on the neutral, cationic (for IP), and anionic (for EA) forms of the molecule. These parameters are vital for assessing the suitability of carbazole derivatives as charge-transport materials in electronic devices. researchgate.net

Specific values for the ionization potential and electron affinity of this compound are not available in the searched literature.

Excited-State Calculations and Photophysical Property Prediction

To understand how this compound interacts with light, excited-state calculations are necessary. These methods predict absorption and emission spectra, providing insight into the molecule's potential as a luminophore.

Time-Dependent Density Functional Theory (TDDFT) for Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the excited-state properties of medium to large-sized molecules.

Predicting Spectra: By performing TD-DFT calculations on the optimized ground state geometry, one can predict the molecule's electronic absorption spectrum (UV-Vis). This reveals the wavelengths of light the molecule absorbs and the nature of the corresponding electronic transitions (e.g., from HOMO to LUMO). Similarly, TD-DFT calculations on the optimized first excited-state geometry can predict the emission spectrum (fluorescence). researchgate.net For various carbazole derivatives, TD-DFT has been successfully used to model their photophysical behavior. researchgate.netmdpi.com

As no TD-DFT studies on this compound have been found, a table of its absorption and emission maxima cannot be compiled.

Singlet and Triplet Excited State Optimization

Molecules can exist in two types of excited states: singlet (spins paired) and triplet (spins unpaired). Understanding the geometries and energies of these states is essential for characterizing a molecule's full photophysical profile, including processes like phosphorescence and intersystem crossing.

State Optimization: Computational methods allow for the geometry optimization of both the lowest singlet (S1) and triplet (T1) excited states. The energy difference between the ground state (S0) and the optimized S1 state corresponds to the fluorescence energy. The energy difference between S0 and the optimized T1 state corresponds to the phosphorescence energy. The energy gap between the S1 and T1 states is a critical factor in determining the efficiency of intersystem crossing, which influences whether a molecule is more likely to fluoresce or phosphoresce.

Detailed research findings, including optimized geometries and energies for the singlet and triplet excited states of this compound, are not available in the current body of scientific literature.

Radiative Lifetimes and Intersystem Crossing Mechanisms

The photophysical properties of carbazole derivatives are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs). A key aspect of these properties is the interplay between fluorescence and phosphorescence, which is governed by radiative lifetimes and intersystem crossing (ISC) rates.

Radiative Lifetimes: The radiative lifetime of an excited state is the average time a molecule spends in that state before emitting a photon and returning to a lower energy state. For this compound, the radiative lifetime of the lowest excited singlet state (S₁) determines the efficiency of its fluorescence. This can be computationally estimated using time-dependent density functional theory (TD-DFT). The oscillator strength (f), calculated from the transition dipole moment, is inversely proportional to the radiative lifetime. A higher oscillator strength implies a shorter radiative lifetime and a more efficient fluorescent process.

Intersystem Crossing (ISC) Mechanisms: Intersystem crossing is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from a singlet state to a triplet state (e.g., S₁ → T₁) or the reverse (reverse intersystem crossing, rISC). The efficiency of ISC is largely dependent on the strength of spin-orbit coupling (SOC) between the singlet and triplet states. nih.gov

For carbazole-based systems, the presence of heavy atoms can enhance SOC, but even in their absence, ISC can be significant. nih.gov The relative energies of the excited singlet and triplet states play a crucial role. A small energy gap between the S₁ and a higher triplet state (e.g., T₂) can facilitate ISC. Computational methods can predict the energies of these states and the magnitude of the SOC, thereby elucidating the most probable ISC pathways. For instance, in some carbazole systems, a multi-step ISC process involving higher triplet states (S₁ → Tₙ → T₁) is more efficient than a direct S₁ → T₁ transition. nih.gov The rate of ISC in some carbazoles has been computationally shown to be on the picosecond timescale. nih.gov

Below is a hypothetical data table illustrating the kind of results a computational study on the excited states of this compound might yield.

| State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S₁ | 3.85 | 0.002 | HOMO → LUMO |

| S₂ | 4.10 | 0.150 | HOMO-1 → LUMO |

| T₁ | 3.05 | - | HOMO → LUMO |

| T₂ | 3.90 | - | HOMO → LUMO+1 |

Note: This data is illustrative and based on typical values for carbazole derivatives.

Solvation Effects on Electronic and Optical Properties (e.g., Polarizable Continuum Model, PCM)

The electronic and optical properties of a molecule can be significantly influenced by its environment, particularly in solution. Solvation effects can be accurately modeled using computational methods like the Polarizable Continuum Model (PCM). In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. nih.govtcichemicals.com

The interaction between the solute and the solvent's reaction field can alter the energies of the ground and excited states, leading to shifts in absorption and emission spectra (solvatochromism). tcichemicals.com For instance, polar solvents tend to stabilize polar excited states more than the ground state, often resulting in a red-shift (bathochromic shift) in the emission spectrum. tcichemicals.com

Time-dependent density functional theory (TD-DFT) combined with PCM is a powerful tool for predicting these effects. nih.gov This approach can calculate the vertical excitation energies in different solvents, providing insights into how the polarity of the medium affects the electronic transitions. nih.gov The choice of the PCM model, such as the integral equation formalism (IEF-PCM), is crucial for obtaining accurate results. nih.gov

The following table illustrates how solvation could theoretically affect the S₁ excitation energy of this compound.

| Solvent | Dielectric Constant (ε) | Calculated S₁ Excitation Energy (eV) |

| Gas Phase | 1 | 3.85 |

| Toluene | 2.38 | 3.82 |

| Dichloromethane (B109758) | 8.93 | 3.78 |

| Acetonitrile | 37.5 | 3.75 |

Note: This data is illustrative and based on general trends observed for organic molecules.

Mechanistic Studies through Computational Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms, allowing for the exploration of reaction pathways and the characterization of transient species like transition states and radicals.

Transition State Analysis for Reaction Pathways

For any proposed reaction mechanism involving this compound, for example, electrophilic substitution or N-alkylation, computational methods can be used to locate the transition state (TS) structure. The TS represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

Using methods like density functional theory (DFT), the geometry of the transition state can be optimized, and its energy can be calculated. A key verification of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate connecting the reactants and products. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

Radical Pathway Investigations

Carbazole derivatives can be involved in reactions that proceed through radical intermediates. For instance, the formation of radical cations or the participation in radical polymerization can be investigated computationally. DFT calculations are well-suited for studying the electronic structure and stability of radical species.

By mapping the potential energy surface, computational models can predict the most likely pathways for radical formation and subsequent reactions. This includes identifying the initial sites of radical formation (e.g., electron abstraction from the nitrogen atom or the aromatic rings) and exploring the various propagation and termination steps. The calculated spin density distribution in the radical intermediate can reveal the most reactive sites.

Photophysical and Optoelectronic Properties of 1,4,5,8 Tetramethyl 9h Carbazole Systems

Absorption and Emission Characteristics

The interaction of 1,4,5,8-tetramethyl-9H-carbazole with light is a critical aspect of its functionality in optoelectronic applications. This section delves into its absorption and emission behavior.

The electronic absorption spectra of carbazole (B46965) derivatives are characterized by distinct bands corresponding to electronic transitions within the molecule. For carbazole-based compounds, absorption peaks are typically observed in the UV region. For instance, carbazole-based dyes can exhibit absorption maxima ranging from 340 nm to 362 nm in tetrahydrofuran (B95107) (THF). researchgate.net The presence of various substituents can influence the position and intensity of these absorption bands. Some carbazole derivatives display broad absorption bands in the visible region, which are attributed to intramolecular charge transfer (ICT) from the carbazole donor to an acceptor moiety. researchgate.net

Table 1: UV-Vis Absorption Maxima for Selected Carbazole Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) |

|---|---|---|

| TCC | THF | 356 |

| TCN | THF | 342 |

| CCC | THF | 340 |

| CCN | THF | 362 |

Data sourced from a study on carbazole-based dyes. researchgate.net

Photoluminescence (PL) Spectroscopy and Emission Maxima

Upon excitation, this compound and its derivatives exhibit photoluminescence, emitting light at specific wavelengths. The emission maxima are influenced by the molecular structure and the surrounding environment. For example, some carbazole-based dendrimers show emission maxima in the range of 386 nm to 437 nm in dichloromethane (B109758). researchgate.net In the solid state, the emission maxima of these compounds can be red-shifted compared to their solution-phase spectra. researchgate.net For instance, a carbazole-based compound designed for non-planar configuration displays a solid-state emission maximum at 473 nm. researchgate.net

Table 2: Emission Maxima for Selected Carbazole-Based Compounds

| Compound | Medium | Emission Maxima (λmax, nm) |

|---|---|---|

| Compound 1 | Dichloromethane | 386-437 |

| Compound 2 | Dichloromethane | 386-437 |

| Compound 3 | Dichloromethane | 386-437 |

| Compound 4 | Dichloromethane | 386-437 |

| Compound 5 | Dichloromethane | 386-437 |

| Compound 1 | Solid State | 406, 431 |

| Compound 2 | Solid State | 434 |

| Compound 3 | Solid State | 402 |

| Compound 4 | Solid State | 392 |

| Compound 5 | Solid State | 426 |

Data for compounds 1-5 in dichloromethane and solid state from a study on carbazole-based dendrimers. researchgate.net

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. Carbazole and its derivatives are known for their high fluorescence quantum yields. For instance, the parent carbazole compound has a quantum yield of 0.38 in cyclohexane. aatbio.com Certain carbazole derivatives have been synthesized to exhibit very high fluorescence efficiencies, with quantum yields in the range of 0.88 to 1.00 in solution. researchgate.net In the solid state, the quantum yields of some carbazole-based dendrimers range from 0.40 to 0.85. researchgate.net

Table 3: Fluorescence Quantum Yields for Selected Carbazole Systems

| Compound/System | Medium/Solvent | Fluorescence Quantum Yield (ΦF) |

|---|---|---|

| Carbazole | Cyclohexane | 0.38 aatbio.com |

| Carbazole-based dendrimer 1 | Solid State | 0.40 researchgate.net |

| Carbazole-based dendrimer 2 | Solid State | 0.65 researchgate.net |

| Carbazole-based dendrimer 3 | Solid State | 0.85 researchgate.net |

| Carbazole-based dendrimer 4 | Solid State | 0.62 researchgate.net |

| Carbazole-based dendrimer 5 | Solid State | 0.68 researchgate.net |

| Series of fluorescent compounds | Dichloromethane | 0.88–1.00 researchgate.net |

Solvatochromism and Intramolecular Charge Transfer (ICT) Phenomena

The photophysical properties of certain carbazole derivatives can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This effect is often indicative of an intramolecular charge transfer (ICT) character in the excited state. researchgate.net In such molecules, the carbazole unit typically acts as an electron donor. The emission characteristics of compounds exhibiting ICT can be tuned by varying the solvent polarity. researchgate.net For example, some carbazole-based dyes show both specific and general solvent effects on their emission spectra. researchgate.net

Energy Transfer and Excited State Dynamics

Understanding the behavior of this compound in its excited state is crucial for its application in devices that rely on energy transfer processes, such as phosphorescent organic light-emitting diodes (PhOLEDs).

The triplet state plays a vital role in the photophysics of carbazole derivatives, particularly in the context of phosphorescence. The triplet energy (ET) of a material is a key parameter determining its suitability as a host in PhOLEDs. Many carbazole derivatives possess sufficiently high triplet energies to be effective hosts for red, green, or blue triplet emitters. researchgate.net

Phosphorescence spectra, typically measured at low temperatures to minimize non-radiative decay, provide information about the triplet state energy levels. In a frozen 2-methyltetrahydrofuran (B130290) (MeTHF) solution at 77 K, various carbazole compounds exhibit a highly resolved emission profile from 400 to 550 nm, which is assigned to a high-energy triplet local excited state of the carbazole (³LE) at approximately 3.07 eV. frontiersin.org Theoretical calculations can help in assigning the nature of these triplet states, which can have either a charge transfer (³CT) character or a locally excited (³LE) character localized on the carbazole moiety. frontiersin.orgresearchgate.net The phosphorescence spectrum of carbazole in a thin film can be significantly red-shifted compared to its spectrum in a dilute form, indicating strong intermolecular interactions in the solid state. researchgate.net

Table 4: Triplet State Characteristics of Carbazole Systems

| System | Condition | Triplet State Energy/Phenomenon |

|---|---|---|

| Various carbazole compounds | Frozen MeTHF at 77 K | ³LE (carbazole) at 3.07 eV frontiersin.org |

| RTP-Br (theoretical) | Constrained crystal geometry | T1 has ³LE character frontiersin.org |

| RTP-Br (theoretical) | Optimized S₀ geometry | T1 has ³CT character frontiersin.org |

| Carbazole | Dilute form | 0-0 vibronic peak at 3.07 eV researchgate.net |

| Carbazole | Thin film | First peak at 2.30 eV (red-shifted by 0.68 eV) researchgate.net |

| 4,4′-bis(9-carbazolyl)-2,2′-dimethyl-biphenyl (CBDP) | Dilute form | Triplet energy of 2.58 eV researchgate.net |

Thermally Activated Delayed Fluorescence (TADF) Characteristics

Thermally Activated Delayed Fluorescence (TADF) is a critical photophysical property for high-efficiency organic light-emitting diodes (OLEDs). The mechanism relies on the ability of a molecule to convert non-emissive triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC). This process is facilitated when the energy difference between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is minimal, typically less than 0.2 eV.

While specific TADF data for this compound is not extensively documented in publicly available research, studies on its isomer, 1,3,6,8-tetramethyl-carbazole (tMCz), provide significant insights. frontiersin.orgnih.govnih.gov Research has shown that incorporating the tMCz unit as an electron donor in a molecule can lead to pronounced TADF characteristics. frontiersin.orgnih.gov The methyl groups on the carbazole core introduce significant steric hindrance, which forces a more twisted geometry between the donor (carbazole) and acceptor moieties within the molecule. nih.govnih.gov This twisting spatially separates the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a small ΔEST, which is a key requirement for efficient TADF. frontiersin.org

For instance, in a comparative study, a molecule incorporating tMCz exhibited a ΔEST of 0.10 eV, whereas the analogous compound with an unsubstituted carbazole did not show TADF properties, having a much larger ΔEST of 0.32 eV. frontiersin.orgnih.gov The tMCz-containing compound displayed a delayed fluorescence lifetime, which is a hallmark of TADF, and the intensity of this delayed component increased with temperature, confirming the thermally activated nature of the RISC process. frontiersin.org

Given the structural similarities, it is plausible that this compound, when incorporated into a suitable donor-acceptor molecular architecture, could also exhibit TADF properties due to the steric hindrance provided by the four methyl groups. The positioning of the methyl groups at the 1,4,5,8 positions would likewise create a twisted structure, essential for minimizing the ΔEST. However, without direct experimental investigation, this remains a hypothesis.

Table 1: Comparison of Photophysical Properties of a TADF Emitter Containing 1,3,6,8-tetramethyl-carbazole (tMCzPN) and a Non-TADF Analog (CzPN)

| Compound | S1 Energy Level (eV) | T1 Energy Level (eV) | ΔEST (eV) | TADF Characteristic |

| tMCzPN | 2.55 | 2.45 | 0.10 | Yes |

| CzPN | 2.78 | 2.46 | 0.32 | No |

Data sourced from a study on a tMCz-containing compound and its unsubstituted carbazole analog. frontiersin.orgnih.gov

Electrochemical Properties

The electrochemical behavior of a material is fundamental to its application in optoelectronic devices, as it determines the energy levels (HOMO and LUMO) and charge transport characteristics.

Cyclic Voltammetry for Redox Potentials

Cyclic voltammetry (CV) is a standard electrochemical technique used to probe the redox properties of molecules. iieta.orgresearchgate.netscispace.comiieta.org By measuring the oxidation and reduction potentials, one can determine the HOMO and LUMO energy levels of a compound. Carbazole and its derivatives are known to be electrochemically active and typically exhibit reversible or quasi-reversible oxidation processes. iieta.org

While specific cyclic voltammetry data for this compound is not readily found in the cited literature, the general procedure involves dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential. iieta.orgscispace.com The resulting voltammogram would show peaks corresponding to the oxidation (removal of an electron) and reduction (addition of an electron) of the molecule. The onset potentials of these peaks are used to calculate the energy levels. For carbazole derivatives, the first oxidation is typically associated with the nitrogen-centered radical cation formation. The methyl groups in this compound, being electron-donating, are expected to lower the oxidation potential compared to unsubstituted carbazole, making it easier to oxidize.

Correlation with Experimentally Determined HOMO/LUMO Energy Levels

The HOMO and LUMO energy levels are crucial parameters for designing efficient organic electronic devices, as they govern the injection of charges from the electrodes and the energy barriers between different layers. These energy levels can be estimated from the onset oxidation (E_ox) and reduction (E_red) potentials obtained from cyclic voltammetry, using empirical formulas that relate these potentials to a reference standard (often ferrocene/ferrocenium, Fc/Fc+).

The relationships are typically: HOMO (eV) = -[E_ox (vs. Fc/Fc+) + 4.8] LUMO (eV) = -[E_red (vs. Fc/Fc+) + 4.8]

Although specific experimental values for this compound are unavailable, studies on other carbazole derivatives provide a reference. For example, theoretical calculations on various carbazole-based molecules show HOMO levels ranging from -5.50 eV to -5.70 eV and LUMO levels from -1.38 eV to -2.15 eV, depending on the specific substituents. researchgate.netresearchgate.net The electron-donating methyl groups on the 1,4,5,8-tetramethyl-carbazole core would be expected to raise the HOMO energy level (making it less negative) compared to unsubstituted carbazole, which is a desirable trait for hole transport materials.

Charge Transport Properties (Hole and Electron Mobilities)

Carbazole-based materials are renowned for their excellent hole-transporting capabilities. iieta.org This property stems from the electron-rich nature of the carbazole moiety, which facilitates the movement of positive charge carriers (holes). The charge carrier mobility is a measure of how quickly an electron or hole can move through the material under the influence of an electric field.

Specific hole and electron mobility values for this compound have not been reported in the searched literature. However, the general consensus for carbazole derivatives is that they possess high hole mobility. The introduction of methyl groups, as in this compound, can influence the molecular packing in the solid state, which in turn affects the charge transport properties. While the steric hindrance from the methyl groups is beneficial for achieving TADF by creating a twisted structure, it might disrupt the intermolecular π-π stacking that is often crucial for efficient charge transport in thin films. Therefore, there is a potential trade-off between the photophysical properties and the charge transport characteristics that would need to be investigated experimentally for this specific compound.

Mechanistic Investigations of Chemical Transformations Involving 1,4,5,8 Tetramethyl 9h Carbazole

Exploration of Reaction Pathways and Intermediates in Carbazole (B46965) Synthesis

The synthesis of the carbazole framework can be achieved through various methodologies, often involving the formation of key intermediates. One notable approach involves the cyclization of indolylallenes. In this context, palladium-catalyzed tandem reactions have been investigated, where propargyl triptamines isomerize to allenamides, which are crucial intermediates. chim.it The reaction pathway is proposed to proceed through the coordination of a platinum hydride complex, followed by the insertion of the metal hydride onto the allene (B1206475), leading to an alkenyl palladium system. Subsequent C-H indole (B1671886) activation and reductive elimination form the carbazole precursor. chim.it

Another pathway involves the use of α-imino rhodium(II) carbenoids generated in situ from 1-sulfonyl-1,2,3-triazoles. The proposed mechanism begins with the tautomerization of the triazole to an α-diazo imine intermediate. This intermediate reacts with a rhodium(II) catalyst to form an electrophilic α-imino rhodium(II) carbenoid. The carbazole then acts as a nucleophile, attacking the carbenoid to form a zwitterionic intermediate, which subsequently leads to the functionalized carbazole. sci-hub.se

Furthermore, the synthesis of carbazoles from biaryl azides using rhodium catalysts like Rh₂(OCOC₃F₇)₄ has been reported. organic-chemistry.org The thermal or photochemical decomposition of 2-azidobiphenyls is a classic method that proceeds through a nitrene intermediate, which then undergoes intramolecular C-H insertion to form the carbazole ring system. nih.gov

| Starting Material | Key Intermediate(s) | Reaction Type | Reference(s) |

| Propargyl triptamines | Allenamides, Alkenyl palladium system | Palladium-catalyzed tandem isomerization/cyclization | chim.it |

| 1-Sulfonyl-1,2,3-triazoles and 9H-Carbazole | α-diazo imine, α-imino rhodium(II) carbenoid, Zwitterionic intermediate | Rhodium(II)-catalyzed C(sp²)-H insertion | sci-hub.se |

| Biaryl azides | Nitrene | Rhodium-catalyzed C-H insertion | organic-chemistry.orgnih.gov |

| 2-Aminobiphenyls | - | Iridium-catalyzed dehydrogenative cyclization | organic-chemistry.org |

Role of Transition Metal Catalysts in Selective Bond Formations

Transition metal catalysts are pivotal in achieving selective bond formations during the synthesis and functionalization of carbazoles. nih.gov These catalysts facilitate reactions that are otherwise difficult to achieve and allow for a high degree of control over the final product.

Palladium catalysts are extensively used in carbazole chemistry. For instance, a palladium-catalyzed sequence of intermolecular amination followed by intramolecular direct arylation enables the regioselective synthesis of functionalized carbazoles. organic-chemistry.org Palladium nanocatalysts supported on biochar have also been employed in tandem reactions for the one-pot synthesis of 9H-carbazoles from anilines and 1,2-dihaloarenes, significantly reducing reaction times. organic-chemistry.org

Rhodium catalysts, particularly Rh(II) complexes, are effective in catalyzing the C(sp²)-H insertion of α-imino rhodium(II) carbenoids into the carbazole nucleus, leading to regioselective functionalization at the C3 position. sci-hub.se Rhodium dimer catalysts have also been utilized to decompose azides for the synthesis of unprotected carbazoles via nitrene C-H insertion. nih.gov

Copper catalysts play a role in C-N bond formation. Double copper-catalyzed C-N coupling reactions of 2,2′-dibromobiphenyl with various amines provide an efficient route to carbazole derivatives. organic-chemistry.org Copper has also been used as a cocatalyst with iridium in the dehydrogenative cyclization of 2-aminobiphenyls. organic-chemistry.org

Silver catalysts have been shown to be effective in the synthesis of substituted carbazoles through a tandem intramolecular hydroamination/cyclization sequence. researchgate.net

| Catalyst System | Type of Transformation | Role of Catalyst | Reference(s) |

| Palladium complexes | Tandem amination/direct arylation | C-N and C-C bond formation | organic-chemistry.org |

| Palladium nanocatalyst on biochar | Tandem synthesis from anilines and 1,2-dihaloarenes | C-N bond formation, rate enhancement | organic-chemistry.org |

| Rhodium(II) complexes | C(sp²)-H insertion of carbenoids | Generation of electrophilic carbenoid, C-H activation | sci-hub.se |

| Rhodium dimer catalysts | Decomposition of azides | Generation of nitrene for C-H insertion | nih.gov |

| Copper salts | C-N coupling of 2,2′-dibromobiphenyl and amines | C-N bond formation | organic-chemistry.org |

| Iridium/Copper cocatalyst | Dehydrogenative cyclization of 2-aminobiphenyls | C-H/N-H coupling | organic-chemistry.org |

| Silver catalysts | Intramolecular hydroamination/cyclization | C-C and C-N bond formation | researchgate.net |

Elucidation of Regioselectivity and Chemoselectivity in Functionalization Reactions

The ability to control the position and type of functional group introduced onto the carbazole skeleton is crucial for synthesizing specific target molecules.

In the rhodium(II)-catalyzed functionalization of 9H-carbazoles with 1-sulfonyl-1,2,3-triazoles, a high degree of regioselectivity is observed, with the enamido group being introduced exclusively at the C3 position. sci-hub.se This selectivity is attributed to the electronic properties of the carbazole ring, where the C3 and C6 positions are most susceptible to electrophilic attack. The electrophilic rhodium(II) carbenoid intermediate preferentially reacts at the C3 position. sci-hub.se

Palladium-catalyzed reactions also exhibit high regioselectivity. The intermolecular amination and subsequent intramolecular direct arylation sequence allows for the synthesis of specifically substituted carbazoles. organic-chemistry.org The choice of ligands and reaction conditions can influence the regiochemical outcome of these cross-coupling reactions.

The use of directing groups is another strategy to control regioselectivity. For example, boron trichloride (B1173362) (BCl₃) can be used to direct the Friedel-Crafts acylation of 9H-carbazole to the 1-position. The reaction is believed to proceed through the formation of a 9-(dichloroboryl)-9H-carbazole intermediate, which then forms a six-membered complex with the nitrile, leading to acylation at the sterically favored 1-position. mdpi.com

Chemoselectivity, the preferential reaction of one functional group over another, is also a key consideration. In transition metal-catalyzed C-H bond functionalization, the catalyst's ability to selectively activate a specific C-H bond in the presence of other reactive sites is critical. nih.gov For instance, in the synthesis of carbazoles from indolylallenes, the palladium hydride catalyst selectively mediates the isomerization of the propargyl group to an allene without affecting other parts of the molecule. chim.it

| Reaction Type | Controlling Factor | Outcome | Reference(s) |

| Rhodium(II)-catalyzed C(sp²)-H insertion | Electronic properties of carbazole, electrophilic carbenoid | Regioselective functionalization at C3 | sci-hub.se |

| Palladium-catalyzed amination/arylation | Catalyst and ligand system | Regioselective synthesis of functionalized carbazoles | organic-chemistry.org |

| BCl₃-mediated Friedel-Crafts acylation | Formation of a boryl-carbazole complex | Regioselective acylation at C1 | mdpi.com |

| Palladium-catalyzed isomerization | Catalyst selectivity | Chemoselective isomerization of propargyl to allene | chim.it |

Applications of 1,4,5,8 Tetramethyl 9h Carbazole in Advanced Organic Materials Research

Organic Light-Emitting Diodes (OLEDs)

Carbazole (B46965) derivatives are widely utilized in the architecture of OLEDs due to their excellent hole-transporting capabilities and high triplet energy levels, which are essential for achieving high-efficiency light emission.

As Host Materials in Phosphorescent OLEDs

In phosphorescent OLEDs (PhOLEDs), a host material is essential to disperse the phosphorescent emitter (guest), preventing concentration-quenching and triplet-triplet annihilation. Carbazole derivatives are frequently employed as host materials due to their high triplet energies, which facilitate efficient energy transfer to the guest emitter.

Bipolar host materials, which possess both electron- and hole-transporting capabilities, are particularly effective. For instance, a series of bipolar hosts developed by linking pyrazole (B372694) (n-type unit) and carbazole (p-type unit) have demonstrated high triplet energies ranging from 2.76 to 3.02 eV. nih.gov When used as a host for blue phosphorescent emitters, a device with the host m-CzDPz achieved a high current efficiency of 48.3 cd/A and an external quantum efficiency (EQE) of 26.8%. nih.gov For green PhOLEDs, the host 3-CzDPz enabled a device to reach an efficiency of 91.2 cd/A and an EQE of 29.0%. nih.gov

Solution-processed PhOLEDs also benefit from carbazole-based hosts. A group of bipolar small molecules based on carbazole-oxadiazole structures were synthesized for this purpose. researchgate.net Green PhOLEDs using m-BCOB and TOCB as hosts doped with the green phosphorescent emitter Ir(ppy)₃ showed maximum luminance efficiencies of 15.0 cd A⁻¹ and 13.7 cd A⁻¹, respectively. researchgate.net In contrast, a red PhOLED using p-BCOB as the host for the red emitter Ir(piq)₂acac achieved a maximum EQE of 7.9%. researchgate.net

| Host Material | Emitter Color | Max. Current Efficiency (cd/A) | Max. EQE (%) | Source |

| m-CzDPz | Blue | 48.3 | 26.8 | nih.gov |

| 3-CzDPz | Green | 91.2 | 29.0 | nih.gov |

| m-BCOB | Green | 15.0 | - | researchgate.net |

| TOCB | Green | 13.7 | - | researchgate.net |

| p-BCOB | Red | - | 7.9 | researchgate.net |

| B15 | Blue | - | 31.8 | mdpi.com |

| B8 | Green | - | 21.7 | mdpi.com |

| E25 | Green | - | 25.6 | mdpi.com |

As Hole-Injecting and Hole-Transporting Layers

The inherent electron-donating nature and charge mobility of the carbazole moiety make its derivatives ideal for use in hole-injecting layers (HILs) and hole-transporting layers (HTLs). nih.gov An efficient HTL facilitates the transport of holes from the anode to the emissive layer while blocking electrons, which helps to confine charge recombination to the desired zone, thereby increasing device efficiency and stability.

A series of novel hole-transporting materials (HTMs) based on 4-(9H-carbazol-9-yl)triphenylamine were synthesized and shown to have good thermal stabilities with high glass transition temperatures (148–165 °C). nih.gov When these materials were incorporated as an HTL in a standard green PhOLED, they significantly enhanced the current, power, and external quantum efficiencies compared to a reference device. nih.gov Similarly, carbazole derivatives containing tetra- or triphenylethene units have been developed as efficient hole-transporting emitters, with time-of-flight hole drift mobility values reaching 10⁻³ cm²/Vs at high electric fields. sci-hub.se

The ionization potential of these materials is a key parameter for efficient hole injection. Carbazole derivatives with two arylethenyl moieties were found to have lower ionization potentials (around 5.14–5.15 eV) compared to those with a single substituent (around 5.61–5.62 eV), indicating improved hole-injection properties. sci-hub.se

Development of Bipolar Fluorophores for Nondoped Blue OLEDs

Achieving efficient and color-pure blue emission remains a significant challenge in OLED technology. One promising approach is the development of bipolar fluorophores for nondoped OLEDs, where a single material is responsible for both charge transport and emission. This simplifies device architecture and can lead to improved stability.

Derivatives combining a carbazole donor with an acceptor moiety like benzophenone (B1666685) have been synthesized to create twisted donor-acceptor-donor (D-A-D) structures. mdpi.com These materials, designed with different alkyl side chains to improve solubility and film-forming properties, serve as blue emitters. mdpi.com An OLED using one such emitter achieved a peak external quantum efficiency (EQE) of 4.0% for deep-blue emission with CIE coordinates where y = 0.09. mdpi.com

Another strategy involves using pyrazole as an n-type unit and carbazole as a p-type unit to create bipolar hosts. nih.gov When used in thermally activated delayed fluorescence (TADF) devices, the 3-CzDPz host with a blue emitter achieved an efficiency of 26.2 cd/A (15.8% EQE). nih.gov

| Emitter/Host Material | Emitter Type | Max. EQE (%) | CIE Coordinates (x, y) | Source |

| Carbazole-diphenyl sulfone-carbazole | Fluorescent | 4.0 | (N/A, 0.09) | mdpi.com |

| 3-CzDPz (Host) | TADF | 15.8 | N/A | nih.gov |

Strategies for Enhancing Electroluminescence Properties

Researchers are continuously exploring strategies to boost the electroluminescence (EL) properties of carbazole-based materials. One of the most successful strategies is harnessing thermally activated delayed fluorescence (TADF). TADF materials have a small energy gap between their singlet and triplet excited states, allowing for the up-conversion of non-emissive triplet excitons to emissive singlet excitons, which can theoretically enable 100% internal quantum efficiency in OLEDs.

Carbazole-based materials are excellent candidates for TADF emitters and hosts. By utilizing a series of solution-processable carbazole-based host materials with the green TADF emitter 4CzIPN, a device achieved a maximum EQE of 13.7%, a current efficiency of 33.1 cd/A, and a power efficiency of 20.8 lm/W. ftmc.lt The high performance was attributed to the host material's high thermal stability, high photoluminescence quantum yield, and unique porous morphology, which can improve carrier mobility. ftmc.lt

Another approach is to design bipolar hosts that are universally effective for both phosphorescent and TADF emitters. A series of hosts combining pyrazole and carbazole units were developed, showing high triplet energies. nih.gov A green TADF device using the 3-CzDPz host reached a high efficiency of 41.1 cd/A (13.3% EQE). nih.gov

Organic Photovoltaics (OPVs) and Organic Solar Cells

In the realm of renewable energy, carbazole derivatives have emerged as promising materials for the active layer of organic solar cells, primarily due to their strong electron-donating characteristics and excellent hole-transport properties. They are often used as the donor material in a bulk heterojunction (BHJ) structure with a fullerene or non-fullerene acceptor.

A new acceptor-donor-acceptor (A-D-A) type small molecule, DI3TCz, using carbazole as the central donor unit and 1,3-indanedione as the end-group acceptor, was designed for OPVs. nih.gov Devices based on this molecule achieved a power conversion efficiency (PCE) of 6.46%, with a high open-circuit voltage (Voc) of 0.97 V and a notable fill factor (FF) of 0.65. nih.gov

Polymeric materials based on carbazole have also shown great potential. A polymer, Poly-2PACz, synthesized from carbazole phosphonic acid, was used as a novel hole transporter in OSCs. sciengine.com Devices using this polymer achieved an impressive PCE of 19.1% and a high fill factor of 81.2%, along with excellent operational stability. sciengine.com Theoretical studies on carbazole derivatives also highlight their potential as effective p-type hole-transport materials for perovskite solar cells, a related photovoltaic technology. researchgate.net

| Material | Role | PCE (%) | Voc (V) | FF | Source |

| DI3TCz | Small Molecule Donor | 6.46 | 0.97 | 0.65 | nih.gov |

| Poly-2PACz | Hole Transporter | 19.1 | N/A | 0.812 | sciengine.com |

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are the fundamental building blocks of flexible and low-cost organic circuits. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active channel. Carbazole derivatives have been investigated as p-type (hole-transporting) semiconductors for this purpose.

An oligomeric semiconductor, DH4T-Cz, based on a bithiophene-carbazole-bithiophene structure, was synthesized and used in solution-processable OFETs. researchgate.net By controlling the deposition technique to achieve highly ordered molecular packing, these OFETs demonstrated a relatively high hole mobility of 0.5 cm² V⁻¹ s⁻¹. researchgate.net Other research has focused on developing n-type (electron-transporting) and ambipolar semiconductors, where record electron mobilities have reached up to 14.9 cm² V⁻¹ s⁻¹ for polymers, approaching the performance of p-type materials. rsc.org While carbazole itself is primarily a hole transporter, its incorporation into more complex molecular structures is a key strategy in designing high-mobility organic semiconductors for a new generation of organic electronics. rsc.orgresearchgate.net

| Material | Type | Mobility (cm²/Vs) | Source |

| DH4T-Cz | p-type | 0.5 | researchgate.net |

Functional Polymers and Copolymers

Carbazole-containing polymers are a cornerstone of research in organic electronics due to their excellent hole-transporting capabilities, high photoluminescence quantum yields, and good thermal stability. These properties make them suitable for devices like organic light-emitting diodes (OLEDs), photovoltaic cells, and electrochromic devices. researchgate.netsigmaaldrich.com The substitution pattern on the carbazole core, including the strategic placement of methyl groups as seen in 1,4,5,8-tetramethyl-9H-carbazole, is a key strategy for tuning the solubility, processability, and electronic characteristics of the resulting polymers.

The connectivity between carbazole units in a polymer chain dictates the effective conjugation length and, consequently, the material's electronic and optical properties. While polymers based on the 3,6- and 2,7-linkages of carbazole are widely studied, research into poly(1,8-carbazole)s reveals unique characteristics. researchgate.net

The synthesis of poly(1,8-carbazole)s has been successfully achieved through Pd-catalyzed polycondensation reactions, such as Suzuki and Sonogashira couplings. epfl.ch For instance, a key monomer, a 1,8-diiodocarbazole derivative with alkyl groups at the 3, 6, and 9 positions for enhanced solubility and stability, can be copolymerized with various bifunctional comonomers. epfl.ch The introduction of an alkyne spacer via Sonogashira coupling, in particular, has been shown to be effective in achieving higher molecular weight polymers. researchgate.net These synthetic strategies allow for the creation of alternating copolymers, providing a high degree of control over the final polymer structure and properties. epfl.ch The resulting poly(1,8-carbazole)s are generally soluble in common organic solvents and can be fully characterized to confirm their structure and molecular weight. researchgate.net

Table 1: Synthesis and Properties of Selected 1,8-Carbazole-Based Copolymers

| Polymer | Comonomer | Polymerization Method | Molecular Weight (Mn) (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|---|

| P1 | 9,9-dioctylfluorene-2,7-bis(boronic acid pinacol (B44631) ester) | Suzuki Coupling | 11,200 | 2.1 |

| P2 | 2,5-bis(dodecyloxy)-1,4-benzenediboronic acid pinacol ester | Suzuki Coupling | 10,700 | 2.0 |

| P3 | 4,7-bis(4-hexylthiophen-2-yl)-2,1,3-benzothiadiazole | Suzuki Coupling | 8,900 | 1.8 |

| P4 | 1,4-bis(dodecyloxy)-2,5-diethynylbenzene | Sonogashira Coupling | 21,200 | 2.5 |

| P5 | 9,9-dioctyl-2,7-diethynylfluorene | Sonogashira Coupling | 16,800 | 2.3 |

Data synthesized from research on 1,8-carbazole copolymers. epfl.ch

The point of linkage on the carbazole ring significantly impacts the polymer's properties. epfl.ch The electronic communication between adjacent carbazole units is highly dependent on the substitution pattern, which affects the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the bandgap, and the photoluminescent behavior.

A comparison of different carbazole linkages reveals a clear trend in the effective conjugation length. researchgate.net The order of efficiency for extending conjugation is generally found to be:

2,7-carbazolylene > 1,8-carbazolylene > 3,6-carbazolylene researchgate.net

Polymers based on the 1,8-linkage exhibit properties that can be considered intermediate between those of the well-known poly(3,6-carbazole)s and poly(2,7-carbazole)s. They show long-wavelength absorption and strong fluorescence, similar to 2,7-linked polymers, while also possessing significant electrochemical activity, a characteristic often associated with 3,6-linked systems. researchgate.net The energy levels of these 1,8-carbazole-based polymers can be fine-tuned by selecting appropriate comonomers, allowing for the rational design of materials for specific electronic applications. researchgate.net For example, in the solid-state thin film, some 1,8-carbazole copolymers exhibit broad, low-energy emissions indicative of excimer formation. epfl.ch

Table 2: Comparison of Properties Based on Carbazole Connectivity

| Connectivity | Typical HOMO Level | Typical LUMO Level | Key Features |

|---|---|---|---|

| 3,6-linkage | Relatively Low | Relatively High | Stable oxidized/excited states; good for electrochemistry. epfl.ch |

| 2,7-linkage | High | Low | Long effective conjugation; strong blue fluorescence. researchgate.net |

| 1,8-linkage | Intermediate | Intermediate | Combination of strong fluorescence and electrochemical activity. researchgate.net |

This table presents generalized trends observed in carbazole polymer research.

Metal-Organic Frameworks (MOFs) Ligand Development

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The modular nature of MOFs allows for their properties to be tuned for applications in gas storage, separation, and catalysis. mdpi.com The choice of the organic ligand is critical in defining the pore size, geometry, and chemical functionality of the framework.

Carbazole derivatives are attractive candidates for MOF ligands due to their rigid, planar structure and inherent luminescence, which can be imparted to the resulting framework. researchgate.net While the direct use of this compound as a MOF ligand is not yet documented, research on other substituted carbazoles demonstrates the viability of this approach. For example, a tetrasubstituted carbazole, 4,4',4'',4'''-(9H-Carbazole-1,3,6,8-tetrayl)tetrabenzoic acid, has been successfully used as a star-shaped ligand to construct a mesoporous MOF with high methane (B114726) uptake capacity. ossila.com Similarly, other carbazole-based ligands have been used to create MOFs that act as fluorescent sensors for various organic pollutants. researchgate.net The synthesis of tetrahedral metal-organic cages with dendritic carbazole arms further showcases the successful incorporation of the carbazole motif into complex, self-assembled supramolecular structures. mdpi.com

The development of this compound as a ligand would first require functionalization with appropriate coordinating groups, such as carboxylates or nitrogen heterocycles, to enable it to bridge metal centers. The four methyl groups would influence the ligand's steric profile and could enhance the stability and solubility of the MOF.

Photoinitiators for Polymerization Processes

Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. While many organic molecules can act as photoinitiators, there is currently no specific research literature describing the use of this compound for this purpose.